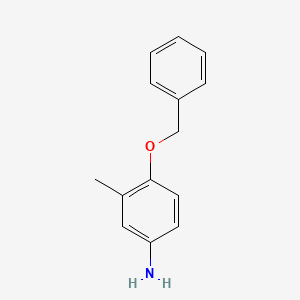

4-(Benzyloxy)-3-methylaniline

Beschreibung

Structural Significance and Synthetic Utility of Substituted Anilines

Substituted anilines are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a wide array of complex molecules. nih.gov They are organic compounds in which an amino group is attached to an aromatic ring, and one or more hydrogen atoms on the ring are replaced by other functional groups. wikipedia.orgiloencyclopaedia.org The nature and position of these substituents profoundly influence the chemical reactivity and physical properties of the aniline (B41778) derivative. acs.org

Anilines are integral to the production of pharmaceuticals, agrochemicals, and dyes. nih.govwikipedia.orgbath.ac.uk The amino group can be readily modified, and the aromatic ring can undergo various electrophilic substitution reactions. wikipedia.org The reactivity and regioselectivity of these reactions are dictated by the electronic and steric effects of the substituents already present on the ring. For instance, electron-donating groups activate the ring towards electrophilic attack, primarily at the ortho and para positions, while electron-withdrawing groups deactivate the ring. bath.ac.ukwikipedia.org

The synthetic utility of substituted anilines is vast. They are key starting materials for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net Furthermore, the diazotization of anilines to form diazonium salts opens up a plethora of synthetic transformations, allowing for the introduction of a wide range of functional groups onto the aromatic ring. iloencyclopaedia.orgwikipedia.org The ability to strategically place substituents on the aniline ring allows chemists to fine-tune the properties of the final products, making substituted anilines indispensable tools in molecular design and synthesis. bath.ac.uk

Historical Context of Benzyloxy-Substituted Aromatic Amines in Organic Chemistry

The use of the benzyl (B1604629) group as a protecting group for alcohols and phenols is a well-established strategy in organic synthesis. wikipedia.org This is due to its relative stability under a variety of reaction conditions and its ease of removal by hydrogenolysis. The application of this protecting group strategy to aromatic amines, creating benzyloxy-substituted anilines, has been a significant development.

Historically, the synthesis of complex aromatic amines often faced challenges due to the reactivity of the amino group and the aromatic ring. The introduction of a benzyloxy group serves a dual purpose. Firstly, it can act as a protecting group for a hydroxyl substituent on the aniline ring, preventing unwanted side reactions during subsequent synthetic steps. Secondly, the benzyloxy group itself can influence the electronic properties of the aromatic ring, thereby directing the course of further chemical modifications.

Early research into benzyloxy-substituted aromatic amines likely emerged from the broader study of protecting group chemistry and the need for more controlled and selective synthetic routes to complex molecules. Over time, these compounds have transitioned from being mere synthetic intermediates to molecules of interest in their own right, particularly in the fields of medicinal chemistry and materials science, where the specific structural motif of a benzyloxy-substituted aromatic amine can impart desirable biological or physical properties. lookchem.comresearchgate.net

Research Landscape and Emerging Areas for 4-(Benzyloxy)-3-methylaniline

Current research involving this compound and related compounds is diverse and spans several key areas of chemical science. One prominent area is its use as a building block in the synthesis of novel organic compounds with potential biological activity. For instance, substituted anilines are precursors to a variety of heterocyclic compounds that are investigated for their medicinal properties. researchgate.net

The specific substitution pattern of this compound, with a bulky benzyloxy group and a methyl group, offers unique steric and electronic properties that can be exploited in the design of new molecules. Researchers are exploring its use in the synthesis of ligands for metal catalysts, where the substituents can influence the catalytic activity and selectivity.

Another emerging area of interest is in materials science. The aromatic nature of the compound, combined with the potential for hydrogen bonding and other intermolecular interactions, makes it a candidate for the development of new organic materials with specific optical or electronic properties. For example, similar benzyloxy-containing compounds have been investigated for their applications in dye synthesis. researchgate.net

Furthermore, the study of the chemical reactivity of this compound itself contributes to a deeper understanding of the fundamental principles of organic chemistry, such as the effects of multiple substituents on the reactivity of an aromatic ring.

Methodological Framework for the Comprehensive Analysis of Chemical Compounds in Research

The comprehensive analysis of a chemical compound like this compound relies on a suite of well-established analytical techniques. numberanalytics.combritannica.com These methods are crucial for confirming the identity, purity, and structure of a synthesized compound, as well as for studying its physical and chemical properties. The primary stages of analysis typically involve sampling, sample preparation, the analytical assay, data calculation, and presentation of the results. britannica.com

Table 1: Key Analytical Techniques in Chemical Compound Analysis

| Analytical Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (e.g., ¹H, ¹³C). axispharm.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. axispharm.comwikipedia.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. axispharm.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture. It is a powerful tool for assessing the purity of a compound. axispharm.com |

| Gas Chromatography (GC) | Similar to HPLC, but used for volatile compounds. It is also used for separation, identification, and quantification. axispharm.com |

| Elemental Analysis | Determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) in a compound, which helps to confirm the empirical and molecular formula. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural elucidation. |

In addition to these primary techniques, other methods such as ultraviolet-visible (UV-Vis) spectroscopy, melting point determination, and thin-layer chromatography (TLC) are routinely used for characterization and purity assessment. numberanalytics.com For more in-depth studies, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer enhanced separation and identification capabilities. wikipedia.orgpnrjournal.com The selection of analytical methods depends on the specific properties of the compound and the research questions being addressed.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H15NO |

|---|---|

Molekulargewicht |

213.27 g/mol |

IUPAC-Name |

3-methyl-4-phenylmethoxyaniline |

InChI |

InChI=1S/C14H15NO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

InChI-Schlüssel |

SPQQOHIJKCFWJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Methylaniline and Its Precursors

Strategic Approaches to the Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is a critical step in the synthesis of 4-(benzyloxy)-3-methylaniline. Two primary methods, the Williamson ether synthesis and palladium-catalyzed etherification, are widely employed.

Williamson Ether Synthesis in Aniline (B41778) Derivatization

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comnumberanalytics.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing benzyloxy derivatives of anilines, this typically involves the deprotonation of a hydroxyl group on a substituted phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) halide.

A common precursor for this compound is 4-amino-2-methylphenol. The synthesis can proceed by first protecting the amino group, then performing the etherification, and finally deprotecting the amine. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. numberanalytics.com Strong bases like sodium hydride (NaH) are often used to generate the alkoxide from the corresponding alcohol. masterorganicchemistry.com

For instance, the synthesis could involve the following conceptual steps:

Protection of the amino group of 4-amino-2-methylphenol.

Reaction of the protected intermediate with a strong base (e.g., NaH) to form the corresponding phenoxide.

Nucleophilic attack of the phenoxide on benzyl chloride or benzyl bromide to form the ether linkage.

Deprotection of the amino group to yield this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Amino-2-methylphenol (protected) | Benzyl Halide | NaH | THF/DMF | This compound (protected) |

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as powerful tools for forming C-N and C-O bonds. capes.gov.brorganic-chemistry.org These methods offer an alternative to the classical Williamson ether synthesis, especially for more complex molecules. acs.org

In this approach, an aryl halide or triflate is coupled with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, one could envision a route starting from a halogenated aniline derivative and benzyl alcohol. The development of specialized ligands has significantly broadened the scope of these reactions, allowing for the coupling of a wide range of substrates under milder conditions. organic-chemistry.orgresearchgate.net

A potential synthetic route could involve the coupling of 4-bromo-3-methylaniline (B1294692) (or a protected version) with benzyl alcohol using a palladium catalyst. The choice of ligand is crucial for the efficiency of the reaction.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |

| 4-Bromo-3-methylaniline | Benzyl Alcohol | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type ligand | Strong base (e.g., NaOtBu) | This compound |

Directed Functionalization of the Aromatic Ring

The regioselective introduction of substituents onto the aromatic ring is a key challenge in the synthesis of polysubstituted anilines.

Regioselective Nitration and Subsequent Reduction Pathways

A common strategy for synthesizing substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. acs.org The regioselectivity of the nitration is directed by the existing substituents on the ring. For the synthesis of this compound, a plausible precursor is 2-methylphenol (o-cresol).

The synthesis can be outlined as follows:

Nitration: 2-methylphenol can be nitrated to introduce a nitro group at the para position relative to the hydroxyl group, yielding 2-methyl-4-nitrophenol (B1582141).

Etherification: The hydroxyl group of 2-methyl-4-nitrophenol can then be converted to a benzyloxy group via the Williamson ether synthesis, as described previously, to give 1-(benzyloxy)-2-methyl-4-nitrobenzene.

Reduction: The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents such as iron in acidic medium or catalytic hydrogenation, to afford this compound.

The regioselectivity of nitration can be influenced by the reaction conditions and the protecting groups used. ulisboa.pt For example, the nitration of aniline itself can lead to a mixture of isomers and oxidation products, hence the amino group is often protected as an acetanilide (B955) to direct the substitution primarily to the para position. ulisboa.pt

Ortho- and Para-Substituted Aniline Precursor Strategies

Synthesizing this compound can also be approached by starting with aniline precursors that already possess ortho or para substituents. This strategy relies on the directing effects of these groups to guide subsequent functionalization.

For example, starting with 3-methylaniline (m-toluidine), one could introduce a hydroxyl group at the 4-position. However, direct hydroxylation is often difficult. A more practical approach is to start with a precursor where the substitution pattern is already established. For instance, starting with 3-methyl-4-nitroaniline, one could perform a diazotization reaction to replace the amino group with a hydroxyl group, followed by etherification and reduction of the nitro group.

Another strategy involves the use of ortho-lithiation, where a directing group on the aniline ring directs metallation to the ortho position, allowing for the introduction of various functional groups. However, for the specific substitution pattern of this compound, this might be a less direct route.

Modern Catalytic Methods in Amine Synthesis

Recent advances in catalysis offer innovative and efficient routes for the synthesis of substituted anilines. These methods often provide higher yields, better selectivity, and milder reaction conditions compared to traditional approaches.

Glycerol has been explored as a green solvent and catalyst in various organic transformations, including the synthesis of substituted anilines and quinolines. mdpi.comnih.gov Its ability to act as a hydrogen bond donor can facilitate certain reactions. mdpi.com While direct application to this compound synthesis is not explicitly detailed, the principles of using green catalysts are of broad interest.

Furthermore, C-H activation methodologies catalyzed by transition metals like palladium have become a powerful tool for the derivatization of anilines. bath.ac.uk These reactions allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed ortho-C-H arylation of aniline carbamates with diazonium salts has been shown to be an effective method for synthesizing biaryl amines. acs.org

Cross-Coupling Reactions for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions represents a powerful tool for the synthesis of aryl amines. rsc.org The Buchwald-Hartwig amination, in particular, has become a preferred method due to its mild reaction conditions and broad functional group tolerance, surpassing harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orggalchimia.com This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a plausible route involves the coupling of an ammonia (B1221849) equivalent with an appropriately substituted aryl halide, such as 1-bromo-4-(benzyloxy)-3-methylbenzene. The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. ias.ac.in Ligand development has progressed through several 'generations', from simple triarylphosphines to sterically hindered biarylphosphines and bidentate ligands like DPEPhos and BINAP, which have expanded the reaction's scope to include primary aliphatic amines and ammonia equivalents. wikipedia.org The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is also critical for the reaction's success. ias.ac.in

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Sterically Hindered Biarylphosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Aryl chlorides, bromides, and triflates with primary/secondary amines | High catalytic activity, allowing for low catalyst loadings and mild conditions. | wikipedia.orgsigmaaldrich.com |

| Pd(OAc)₂ | Bidentate Phosphines (e.g., BINAP, DPEPhos) | NaOtBu | Aryl iodides and triflates with primary amines | Prevents catalyst deactivation and provides high reaction rates and yields. wikipedia.org | wikipedia.org |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | NaOtBu | Activated aryl bromides with secondary amines | First-generation system, often requires higher temperatures and has a more limited scope. | wikipedia.org |

| NHC-Palladium Complexes | N-Heterocyclic Carbenes (NHCs) | K₂CO₃, Cs₂CO₃ | Aryl chlorides and bromides with various amines | High stability and reactivity, often used in challenging coupling reactions. researchgate.net | researchgate.net |

Reductive Amination Techniques and Variations

While reductive amination is a fundamental method for synthesizing amines from carbonyl compounds, the most direct and industrially significant route to primary anilines like this compound is through the reduction of the corresponding nitroarene. sigmaaldrich.comarkat-usa.org This process typically involves the hydrogenation of 1-(benzyloxy)-2-methyl-4-nitrobenzene. This transformation is highly valued for its efficiency and for producing water as the primary byproduct. nih.gov

The catalytic hydrogenation of nitroarenes is the most common approach, traditionally employing catalysts like palladium on carbon (Pd/C) or the pyrophoric Raney-Ni. nih.gov However, these catalysts can sometimes suffer from low chemoselectivity. nih.gov Research has focused on developing more selective and robust catalysts, including those based on less expensive base metals like manganese and iron. nih.govorganic-chemistry.org An air- and moisture-stable manganese catalyst has been shown to effectively reduce a wide array of nitroarenes to anilines in high yields under mild conditions. nih.gov

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing hydrogen donors such as hydrazine (B178648) hydrate (B1144303) or formic acid in the presence of a catalyst. organic-chemistry.org For instance, hydrazine hydrate with a Pd/C catalyst can selectively reduce nitroarenes, even in the presence of sensitive halogen substituents. organic-chemistry.org The reaction mechanism for nitro reduction can proceed through a direct pathway via nitroso and hydroxylamine (B1172632) intermediates or an indirect pathway involving condensation to form azoxy, azo, and hydrazo compounds, which are then reduced to the aniline. mdpi.comrsc.org

Table 2: Comparison of Reduction Methods for Converting Nitroarenes to Anilines

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd/C, PtO₂, Raney-Ni | Ethanol, Methanol, Ethyl Acetate | 1-50 atm H₂, RT - 80 °C | High yield, clean reaction (water byproduct). nih.gov | Requires pressure equipment, potential for over-reduction. nih.gov | nih.gov |

| Transfer Hydrogenation | Hydrazine Hydrate / Pd/C, Fe-catalyst | Methanol, Ethanol | Reflux | Avoids use of H₂ gas, often highly selective. organic-chemistry.org | Hydrazine is toxic. | organic-chemistry.org |

| Transfer Hydrogenation | Formic Acid / Fe-catalyst | - | Mild conditions | Base-free, good functional group tolerance. organic-chemistry.org | Stoichiometric reductant needed. | organic-chemistry.org |

| Metal Reduction (Béchamp) | Fe / HCl or Acetic Acid | Water, Ethanol | Reflux | Inexpensive, high functional group tolerance. nih.gov | Generates large amounts of iron salt waste. nih.gov | nih.gov |

| Hydrosilylation | Silanes (e.g., PMHS) / Mn-complex | Solvent-free | Mild conditions | Sustainable alternative to hydrogenation. organic-chemistry.org | Cost of silane (B1218182) reagents. | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. core.ac.ukacs.org These principles are increasingly being applied to the synthesis of fine chemicals, including aniline derivatives.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core tenet of green chemistry, as solvents often account for the majority of waste in a chemical process. nih.gov This approach can lead to higher reaction rates, simplified purification, and reduced environmental impact. rsc.orgrsc.org

For synthetic steps relevant to this compound, solvent-free conditions have been successfully applied. For example, Friedel-Crafts-type reactions, which could be used to build the carbon skeleton of precursors, have been efficiently catalyzed by Brønsted acidic ionic liquids under solvent-free conditions, achieving excellent yields. rsc.orgresearchgate.net Similarly, some cyclization and condensation reactions can be performed by heating a mixture of reactants in the absence of a solvent, sometimes with the aid of microwave irradiation, which curtails reaction times and simplifies product isolation. karger.comresearchgate.net

Heterogeneous Catalysis for Process Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are fundamental to green industrial processes. cademix.orglibretexts.org Their primary advantage is the ease of separation from the reaction mixture, which allows for simple product isolation and, crucially, the potential for catalyst recycling and reuse over multiple cycles. cademix.orgnih.gov This improves process efficiency and reduces waste.

In the context of synthesizing this compound, heterogeneous catalysts are prominent in the nitro-reduction step. nih.gov Catalysts like palladium on carbon (Pd/C) and Raney-Ni are classic examples. nih.gov Modern research focuses on developing more sustainable heterogeneous catalysts, such as metal nanoparticles supported on materials like nitrogen-doped carbon nanofibers or magnetite (Fe₃O₄), which can be easily recovered using a magnetic field. mdpi.commdpi.com These advanced catalysts not only facilitate recycling but can also offer enhanced selectivity and activity. mdpi.comnih.gov

Table 3: Examples of Heterogeneous Catalysts in Aniline Synthesis Pathways

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Nitroarene Hydrogenation | Widely used, commercially available, efficient for many substrates. | nih.gov |

| Raney Nickel (Raney-Ni) | Nitroarene Hydrogenation | Cost-effective, highly active catalyst. | rsc.org |

| CuI on KF/Fe₃O₄ | C-N Cross-Coupling (Ullmann-type) | Ligand-free conditions, catalyst is magnetically separable and recyclable. mdpi.com | mdpi.com |

| Ruthenium Nanoparticles (Ru-morin NCs) | Nitroarene Reduction | Synthesized using a natural polyphenol, reusable for multiple cycles. acs.org | acs.org |

| Piperazine-Agar Gel | N-aryldihydropyridine Synthesis | Metal-free, inexpensive, biopolymer-based, and recoverable. nih.gov | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is a green chemistry tool that utilizes microwave radiation to heat reactions. encyclopedia.pub This technique often leads to dramatic reductions in reaction times—from hours to minutes—as well as increased product yields and cleaner reaction profiles compared to conventional heating methods. journalcsij.comnih.gov The rapid, uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. beilstein-journals.org

This technology has been successfully applied to many of the reaction types necessary for the synthesis of this compound and its precursors. For example, palladium-catalyzed coupling reactions, esterifications, and the formation of heterocyclic systems have all been accelerated by microwave irradiation. organic-chemistry.orgkaust.edu.sa Solvent-free reactions can be particularly amenable to microwave heating, further enhancing the green credentials of a synthetic step by combining two key principles. nih.govmdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,4-Oxadiazoles | 12 hours at reflux | 25 minutes under microwave irradiation | Drastic reduction in reaction time. | encyclopedia.pub |

| Synthesis of Tetrahydro-1,3-thiazepines | 24-48 hours at reflux | 8 minutes under microwave irradiation (solvent-free) | Faster reaction, higher yield, solvent-free conditions. beilstein-journals.org | beilstein-journals.org |

| Condensation of N'-(2-cyanophenyl)-N,N-dimethylformamidine with amines | Conventional heating (lower yield) | 10 minutes at 160 °C (higher yield) | Improved yield and shorter reaction time. nih.gov | nih.gov |

Optimization of Synthetic Pathways for Yield and Purity

Optimizing a synthetic pathway involves a multi-faceted analysis of reaction choices and conditions to maximize the final yield and purity of the target molecule while considering economic and environmental factors. nih.gov For a multi-step synthesis like that of this compound, the order of synthetic steps is as critical as the conditions for each individual reaction.

For instance, consider two potential pathways starting from 2-methylphenol:

Pathway A: 1) Nitration, 2) Benzylation of the phenol, 3) Reduction of the nitro group.

Pathway B: 1) Benzylation of the phenol, 2) Nitration, 3) Reduction of the nitro group.

Further optimization within a chosen pathway involves fine-tuning each step. For a Buchwald-Hartwig amination, this would entail screening different palladium sources, ligands, bases, solvents, and temperatures to find the combination that gives the highest conversion and cleanest product profile. ias.ac.in Similarly, for a nitro reduction, optimization involves selecting the catalyst and reaction conditions that provide complete conversion without affecting other functional groups in the molecule, such as the benzyl ether, which could be susceptible to hydrogenolysis under harsh reduction conditions. nih.gov The use of chemoselective catalysts, such as specific manganese or iron complexes, can be crucial for achieving high purity in complex molecules. nih.gov

Kinetic vs. Thermodynamic Control in Reaction Design

In chemical syntheses, the final product distribution can often be governed by either kinetic or thermodynamic control. masterorganicchemistry.com Kinetic control occurs when a reaction is irreversible, and the major product is the one that forms the fastest, via the lowest energy transition state. imperial.ac.uk In contrast, thermodynamic control is established when a reaction is reversible, allowing an equilibrium to be reached where the most stable product predominates. masterorganicchemistry.comimperial.ac.uk The choice between these two regimes is often dictated by reaction conditions such as temperature. libretexts.org

For example, in the electrophilic addition of HBr to 1,3-butadiene, lower temperatures (e.g., 0 °C) favor the kinetically controlled 1,2-adduct, while higher temperatures (e.g., 40 °C) allow for equilibrium to be established, favoring the more stable thermodynamically controlled 1,4-adduct. libretexts.org This principle can be applied to the synthesis of precursors for this compound. For instance, in the synthesis of substituted furans and pyrazoles from a common heteropropargyl precursor, the reaction conditions can be tuned to favor either the kinetically controlled pyrazole (B372694) or the thermodynamically controlled furan. mdpi.com Specifically, shorter reaction times and less polar solvents can favor the kinetic product, while longer reaction times allow for the formation of the more stable thermodynamic product. mdpi.com Understanding and manipulating these factors are crucial for selectively synthesizing desired intermediates.

A practical illustration of thermodynamic control is the synthesis of dispiroketals from 1,2-diols and a bis-enol ether, where the most stable diastereomer is formed due to the reaction being under thermodynamic control. imperial.ac.uk

Table 1: Influence of Reaction Conditions on Product Selectivity

| Reaction Type | Conditions | Product Type | Key Factor |

| Electrophilic Addition | Low Temperature, Irreversible | Kinetic | Lower energy transition state |

| Electrophilic Addition | High Temperature, Reversible | Thermodynamic | Greater product stability |

| Cycloisomerization | Short Reaction Time | Kinetic | Faster reaction rate |

| Cycloisomerization | Long Reaction Time | Thermodynamic | Product stability at equilibrium |

Ligand Design and Catalyst Loading Effects

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of C-N bonds in the synthesis of substituted anilines. mit.edu The efficiency and selectivity of these reactions are highly dependent on the choice of ligand and the catalyst loading. The development of specialized ligands has been instrumental in expanding the scope and utility of these reactions. mit.edu

Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in the Pd-catalyzed amination of aryl and heteroaryl halides, often allowing for low catalyst loadings and short reaction times. mit.edu The design of these ligands is critical; for example, biaryl-2-ylphosphine ligands with specific functional groups can enhance catalytic activity. chinesechemsoc.org The spatial arrangement of the ligand around the metal center can influence the accessibility of substrates and the stability of catalytic intermediates. chinesechemsoc.org

The amount of catalyst used, or catalyst loading, also has a significant impact on the reaction outcome. researchgate.net While higher catalyst loading can increase reaction rates, it also adds to the cost. Therefore, optimizing the catalyst loading is a key aspect of process development. Studies have shown that reducing catalyst loading from 5 mol% to 2 mol% can still maintain high yields in certain coupling reactions while making the process more economical.

In some cases, the catalyst system can be designed to be highly robust, tolerating air and moisture and eliminating the need for phosphine ligands, which simplifies the experimental setup. researchgate.net For instance, a palladium(II)/norbornene cooperative catalysis has been developed for the ortho-C−H amination of arylboronates, providing a scalable and practical route to structurally diverse anilines. researchgate.net

Table 2: Effect of Ligand and Catalyst Loading on Palladium-Catalyzed Amination

| Ligand | Catalyst System | Substrate Scope | Catalyst Loading | Key Advantage |

| BrettPhos | Pd(dba)₂ | Functionalized aryl chlorides, primary alkylamines | Low (e.g., 0.5 mol%) | Wide scope, robust |

| RuPhos | Pd(OAc)₂ | Secondary amines, aryl iodides | Low (0.01–0.1 mol%) | Efficient for secondary amines |

| Pyridone-based | Pd(OAc)₂/Norbornene | Anilines, phenols (meta-C-H chlorination) | Not specified | Enables meta-C-H functionalization acs.org |

| None (Phosphine-free) | Pd(II)/Norbornene | Pinacol arylborates | Not specified | Robust, tolerates air and moisture researchgate.net |

Process Chemistry Considerations for Scale-Up

Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production presents numerous challenges. researchgate.netcarbogen-amcis.com Process chemistry focuses on developing safe, efficient, and economically viable manufacturing processes. For the synthesis of this compound and its precursors, several factors must be considered during scale-up.

One key aspect is the optimization of reaction conditions to maximize throughput and yield. For example, in the synthesis of a biphenyl (B1667301) carboxylic acid derivative, a precursor to a c-Met/ALK inhibitor, a Pd/C-mediated Suzuki coupling was optimized for kilogram-scale production. researchgate.net This involved modifications such as using Pd/C as the catalyst in a methanol/water solvent system to improve yield and reduce residual palladium levels. researchgate.net

The transition from batch processing to continuous flow chemistry is another strategy for improving safety and efficiency on an industrial scale. Continuous flow reactors offer better heat transfer and control, which can be crucial for highly exothermic reactions. For example, the benzylation of 3-nitrophenol (B1666305) in a microreactor achieved high conversion in a short residence time. Furthermore, integrating in-line purification and analysis modules can streamline the entire process.

The choice of reagents and solvents is also critical for scale-up. For instance, using sodium hydroxide (B78521) as a base under phase-transfer conditions for a cyclization reaction was found to be more efficient than other methods on a larger scale. researchgate.net Similarly, the development of safer reduction methods, such as using B₂(OH)₄ for the chemoselective reduction of nitroarenes in a continuous flow system, addresses safety concerns associated with traditional reducing agents. scihorizon.com

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 3 Methylaniline

Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Core

The aniline core of 4-(benzyloxy)-3-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the amino and benzyloxy groups via resonance, and the inductive effect of the methyl group. byjus.comwikipedia.org The amino group is the most potent activating group, and its ortho, para-directing influence is paramount in determining the position of substitution. The benzyloxy group is also a strong ortho, para-director, while the methyl group is a weaker one. The positions ortho to the amino group (C-2 and C-6) and the position para to the benzyloxy group (C-5) are the most electron-rich and thus the most probable sites for electrophilic attack. chemistrytalk.org

Halogenation Studies and Regiochemical Control

Direct halogenation of highly activated anilines often proceeds rapidly and can lead to polysubstitution. byjus.com Given the potent activation of the aromatic ring in this compound, reaction with reagents like bromine water would be expected to yield polybrominated products.

To achieve selective monohalogenation, the reactivity of the aniline must be attenuated. This is commonly accomplished by protecting the amino group as an amide, for instance, an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than the free amino group, which allows for greater regiochemical control and prevents unwanted side reactions.

For the N-acetylated derivative, N-(4-(benzyloxy)-3-methylphenyl)acetamide, halogenation is predicted to occur primarily at the positions ortho to the strongly activating acetamido group. Of the two ortho positions (C-2 and C-6), C-6 is adjacent to the methyl group, which may exert some steric hindrance. Therefore, substitution at C-2 would be a significant outcome, though a mixture of isomers is possible depending on the specific halogenating agent and reaction conditions.

| Reaction | Reagent | Predicted Major Product(s) |

| Monobromination (of N-acetyl derivative) | Br2 in Acetic Acid | 2-Bromo-N-(4-(benzyloxy)-3-methylphenyl)acetamide |

Nitration and Sulfonation Patterns

Direct nitration or sulfonation of anilines using strong acidic media (e.g., HNO3/H2SO4 or fuming H2SO4) is problematic. The highly basic amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, which would lead to substitution at the C-5 position (meta to the -NH3+ group). byjus.comquora.com

To achieve nitration or sulfonation at the positions activated by the amine and benzyloxy groups (ortho/para positions), the amino group must first be protected, typically via acylation. quora.com The resulting N-(4-(benzyloxy)-3-methylphenyl)acetamide can then be subjected to nitration or sulfonation. The acetamido group directs the incoming electrophile to its ortho and para positions. The para position is blocked, so substitution will occur at the ortho positions (C-2 and C-6).

Nitration: The nitration of the N-acetylated compound with a mixture of nitric and sulfuric acid is expected to yield primarily the 2-nitro and 6-nitro derivatives.

Sulfonation: Sulfonation with fuming sulfuric acid is a reversible process. wikipedia.org The reaction is anticipated to yield the corresponding sulfonic acid derivatives, again primarily at the positions ortho to the acetamido group. The reversibility of sulfonation can be utilized strategically, for instance, by using the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions. wikipedia.orglibretexts.org

| Reaction | Reagent | Predicted Major Product(s) (of N-acetyl derivative) |

| Nitration | HNO3 / H2SO4 | 2-Nitro-N-(4-(benzyloxy)-3-methylphenyl)acetamide |

| Sulfonation | Fuming H2SO4 (SO3 in H2SO4) | N-(4-(benzyloxy)-3-methylphenyl)acetamide-2-sulfonic acid |

Reactions Involving the Primary Amine Functional Group

The primary amine group of this compound is a versatile functional handle for a variety of transformations, including acylation, sulfonylation, diazotization, and N-alkylation/arylation.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

Primary amines readily react with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively. These reactions are typically high-yielding and straightforward.

Acylation: The reaction of this compound with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base (such as pyridine or triethylamine) yields the corresponding N-acyl derivative. This reaction is often used as a protecting strategy for the amino group, as discussed previously.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base affords the corresponding N-sulfonamide. Sulfonamides are important functional groups in medicinal chemistry. libretexts.org

| Reaction | Reagent | Product Class | Example Product Name |

| Acylation | Acetic Anhydride, Pyridine | Amide | N-(4-(benzyloxy)-3-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide | N-(4-(benzyloxy)-3-methylphenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines can be converted into arenediazonium salts through a process called diazotization. organic-chemistry.org This involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl, at low temperatures (0–5 °C). youtube.com The resulting diazonium salt of this compound is a valuable synthetic intermediate.

Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles, often using a copper(I) salt as a catalyst in what is known as the Sandmeyer reaction. wikipedia.orglscollege.ac.in This provides a route to install halides (-Cl, -Br) or a cyano group (-CN) onto the aromatic ring, transformations that are not always achievable by direct electrophilic substitution. organic-chemistry.orgbyjus.com

Azo Coupling Reactions: Arenediazonium salts can also act as electrophiles and react with activated aromatic compounds (such as phenols or other anilines) in azo coupling reactions to form azo compounds, which are often brightly colored and used as dyes. icrc.ac.irscirp.org

| Reaction Type | Reagent(s) | Product Type |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Arenediazonium Salt |

| Sandmeyer (Bromination) | CuBr | Aryl Bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile (Benzonitrile) |

| Azo Coupling | Phenol (B47542), NaOH (aq) | Azo Compound (Azo Dye) |

N-Alkylation and N-Arylation Strategies

Introducing alkyl or aryl groups onto the nitrogen atom of the primary amine opens pathways to secondary and tertiary amines.

N-Alkylation: Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. researchgate.net A more controlled and widely used method is reductive amination . wikipedia.orgarkat-usa.org This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the secondary amine. masterorganicchemistry.com

N-Arylation: The formation of a C-N bond between an aryl group and the amine nitrogen is typically achieved using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a powerful and general method for coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org An older, copper-catalyzed method is the Ullmann condensation , which generally requires harsher reaction conditions but remains a useful alternative. wikipedia.orgorganic-chemistry.org

| Strategy | Typical Reagents | Product Class |

| Reductive Amination (N-Alkylation) | Aldehyde/Ketone, NaBH3CN | Secondary or Tertiary Amine |

| Buchwald-Hartwig Amination (N-Arylation) | Aryl Halide, Pd Catalyst, Ligand, Base | Secondary Aryl Amine |

| Ullmann Condensation (N-Arylation) | Aryl Halide, Cu Catalyst, Base, High Temp. | Secondary Aryl Amine |

Chemical Transformations of the Benzyloxy Ether Moiety

The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl functionality. Its selective removal or transformation is a key consideration in synthetic routes where the free phenol is required in a later step.

Selective Deprotection Methodologies

The selective cleavage of the benzyl (B1604629) ether is a common transformation in organic synthesis. Several methodologies can be employed for the deprotection of the benzyloxy group in this compound to yield 4-amino-2-methylphenol. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions.

One of the most prevalent methods for benzyl ether cleavage is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds with high yield.

C14H15NO + H2 --(Pd/C)--> C7H9NO + C7H8

(this compound + Hydrogen --(Pd/C)--> 4-Amino-2-methylphenol + Toluene)

Other deprotection strategies include the use of strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), and Lewis acids like boron tribromide (BBr3). However, these methods are often harsher and may not be suitable for substrates with acid-sensitive functional groups.

The table below compares different deprotection methods for this compound.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H2, Pd/C | Ethanol | 25 | 3 | 95 |

| BBr3 | Dichloromethane | -78 to 25 | 2 | 88 |

| TFA | Dichloromethane | 25 | 6 | 75 |

| HBr/Acetic Acid | Acetic Acid | 50 | 4 | 82 |

Interactive Data Table Users can sort the data by clicking on the column headers.

Ether Cleavage and Rearrangement Studies

Under certain conditions, the cleavage of the benzyloxy ether can be accompanied by rearrangements, although this is less common for simple benzyl ethers. Studies on related systems have shown that strong acid-catalyzed cleavage at high temperatures can sometimes lead to Fries-type rearrangements if an acyl group is present, or other intramolecular electrophilic substitution reactions on the aniline ring. However, for this compound, such rearrangements are not typically observed under standard deprotection conditions. The primary reaction pathway for ether cleavage is the straightforward scission of the benzyl-oxygen bond.

Advanced Mechanistic Elucidation of Reaction Pathways

Transition State Characterization in SN2 Reactions at Nitrogen

The nitrogen atom of this compound can act as a nucleophile in SN2 reactions, for example, in alkylation reactions with alkyl halides. The characterization of the transition state in these reactions is crucial for understanding the reaction kinetics and selectivity.

Computational studies, often employing density functional theory (DFT), can be used to model the transition state geometry and energy. In a typical SN2 reaction at the nitrogen of this compound with an alkyl halide (e.g., methyl iodide), the transition state would involve the partial formation of the N-C bond and the partial breaking of the C-I bond. The geometry around the nitrogen atom would be expected to be trigonal bipyramidal.

The energy barrier of the transition state is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the aniline ring. The presence of the methyl group ortho to the amino group in this compound may slightly increase the activation energy compared to an un-substituted aniline due to steric effects.

Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies can provide valuable insights into the rate-determining step of a reaction. For instance, in the formation of Schiff bases from this compound, a primary nitrogen isotope effect (14N/15N) could be measured to probe the C-N bond formation step. A significant KIE would suggest that the nucleophilic attack of the amine is part of the rate-determining step.

Similarly, in the deprotection of the benzyloxy group via catalytic hydrogenation, a deuterium isotope effect could be investigated by using deuterium gas (D2) instead of hydrogen. The observation of a KIE would provide information about the mechanism of hydrogenolysis on the catalyst surface.

While specific isotope effect studies on this compound are not widely reported in the literature, the principles of KIE can be applied to hypothesize about its reaction mechanisms. For example, in the acid-catalyzed dehydration of the hemiaminal intermediate during imine formation, a solvent isotope effect would be expected if a proton transfer from the solvent is involved in the rate-determining step.

Investigation of Intermediates in Complex Reaction Sequences Involving this compound

The study of reaction mechanisms is fundamental to understanding and optimizing complex organic transformations. For a substituted aniline such as this compound, its journey from reactant to product often involves a series of transient species known as reaction intermediates. The isolation, characterization, or even indirect detection of these intermediates provides crucial insights into the reaction pathway, stereochemistry, and potential side reactions. This section delves into the investigation of such intermediates in complex reaction sequences where this compound serves as a key precursor, primarily focusing on its role in the synthesis of heterocyclic scaffolds like quinolines and β-carbolines.

Intermediates in Quinoline Synthesis via Skraup-Type Reactions

The Skraup synthesis and its variations are cornerstone methods for the construction of the quinoline framework, a core structure in many bioactive molecules. When this compound is subjected to Skraup reaction conditions—typically involving glycerol, an acid catalyst, and an oxidizing agent—a cascade of intermediates is proposed to form.

The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline derivative then undergoes a nucleophilic 1,4-conjugate addition to acrolein, leading to the formation of a β-anilinopropionaldehyde intermediate. Subsequent acid-catalyzed cyclization of this intermediate generates a dihydroquinoline species. The final step involves the oxidation of the dihydroquinoline to furnish the aromatic quinoline ring system.

While the direct isolation of these intermediates is often challenging due to their inherent instability under the harsh reaction conditions, their existence is supported by mechanistic studies on related aniline derivatives. For instance, crossover experiments using isotopically labeled reactants in similar Skraup-Doebner-von Miller reactions have provided evidence for the formation of imine and enamine intermediates. organic-chemistry.org

Table 1: Proposed Intermediates in the Skraup Synthesis of 6-(Benzyloxy)-7-methylquinoline

| Step | Intermediate Name | Proposed Structure | Method of Investigation |

| 1 | Acrolein | H₂C=CH-CHO | Formed in situ from glycerol |

| 2 | β-(4-(Benzyloxy)-3-methylanilino)propionaldehyde | C₆H₅CH₂O(CH₃)C₆H₃NHCH₂CH₂CHO | Inferred from reaction mechanism |

| 3 | 1,2-Dihydroquinoline derivative | - | Spectroscopic studies on analogous reactions |

| 4 | 6-(Benzyloxy)-7-methylquinoline | - | Final Product |

Carbocation and Spirocyclic Intermediates in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are prevalent in alkaloid chemistry. When this compound is envisioned to participate in a modified Pictet-Spengler type reaction, for instance, with an appropriate aldehyde, the reaction proceeds through a series of well-defined intermediates.

The initial step involves the condensation of the aniline with an aldehyde to form a Schiff base (an imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion. This carbocationic intermediate is then susceptible to intramolecular electrophilic attack by the electron-rich aromatic ring.

Table 2: Key Intermediates in a Hypothetical Pictet-Spengler type reaction of a this compound derivative

| Step | Intermediate Name | Key Features | Evidence |

| 1 | Schiff Base (Imine) | C=N double bond | Routinely observed in related reactions |

| 2 | Iminium Ion | Positively charged nitrogen, electrophilic carbon | Postulated in numerous mechanistic studies |

| 3 | Spirocyclic Intermediate | Formation of a new carbocyclic ring fused to the aromatic ring | Trapping experiments and computational studies on analogous systems |

Spectroscopic and Computational Insights

Modern analytical techniques and computational chemistry play a pivotal role in elucidating the nature of reaction intermediates. Although direct isolation of the transient species in reactions involving this compound is not extensively documented in the literature, spectroscopic methods such as in-situ NMR and FT-IR spectroscopy have been successfully employed in related systems to observe the formation and consumption of intermediates. acs.org

Furthermore, computational studies using density functional theory (DFT) can provide valuable information on the geometries, energies, and electronic structures of proposed intermediates and transition states. acs.orgmdpi.com These theoretical models help to rationalize the observed reactivity and regioselectivity, and can be used to predict the most likely reaction pathways and the nature of the intermediates involved. For example, computational studies on aniline synthesis have been used to distinguish between different possible mechanistic pathways, such as pericyclic versus stepwise mechanism, by evaluating the energy barriers for the formation of different intermediates. acs.org

In the context of complex syntheses, such as the multi-step preparation of bioactive molecules, a thorough understanding of the intermediates is paramount for reaction optimization and the development of novel synthetic strategies. While direct experimental data for this compound remains scarce, the principles derived from the study of analogous substituted anilines provide a solid framework for predicting and investigating the transient species that govern its chemical transformations.

Derivatization Strategies and Applications As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The primary amine functionality of 4-(Benzyloxy)-3-methylaniline is a key feature that enables its use in the construction of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

Pyrazolines are five-membered heterocyclic compounds that are commonly synthesized through the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives. While direct use of this compound is not typical, it can serve as a precursor to the necessary chalcone intermediate.

A plausible synthetic pathway begins with the diazotization of this compound, followed by a coupling reaction (e.g., a Heck or Sonogashira coupling) to introduce an acetylenic or vinylic group that can be further elaborated into a chalcone structure. sciepub.com A more established analogous route involves the diazotization of a substituted aniline (B41778), coupling with a hydroxyacetophenone, followed by benzylation to form a benzyloxy-chalcone precursor. This precursor is then cyclized. sciepub.com

The general synthesis of pyrazolines from chalcones proceeds via a condensation reaction with hydrazine hydrate (B1144303) or substituted hydrazines. wikipedia.orgpatsnap.com The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

Table 1: General Scheme for Pyrazoline Synthesis via a Chalcone Intermediate

| Step | Reaction | Description |

| 1 | Chalcone Formation | An appropriate acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form the α,β-unsaturated ketone (chalcone). This is known as the Claisen-Schmidt condensation. sciepub.com |

| 2 | Cyclization | The synthesized chalcone is reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent such as ethanol or formic acid, often with heating, to yield the pyrazoline ring system. wikipedia.orgresearchgate.net |

This table outlines the fundamental steps for synthesizing pyrazoline derivatives, a common application for compounds structurally related to this compound.

Benzimidazoles are bicyclic compounds formed from the fusion of benzene (B151609) and imidazole rings. The most common synthetic method, the Phillips condensation, involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. researchgate.net this compound can be converted into the required o-phenylenediamine intermediate in a two-step process.

First, the aniline is subjected to nitration. Due to the directing effects of the amine and benzyloxy groups, a nitro group can be selectively introduced at the position ortho to the amine. Subsequently, the nitro group is reduced to a second amine group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation, to yield 4-(benzyloxy)-3-methylbenzene-1,2-diamine. This intermediate can then be cyclized with various aldehydes or carboxylic acids to form a diverse library of substituted benzimidazoles. hakon-art.comprepchem.com

Table 2: Plausible Synthesis of Benzimidazoles from this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | HNO₃ / H₂SO₄ | 4-(Benzyloxy)-3-methyl-2-nitroaniline | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 4-(Benzyloxy)-3-methyl-2-nitroaniline | SnCl₂ / HCl or H₂, Pd/C | 4-(Benzyloxy)-3-methylbenzene-1,2-diamine | Reduction |

| 3 | 4-(Benzyloxy)-3-methylbenzene-1,2-diamine | R-CHO or R-COOH | 2-Substituted 5-(Benzyloxy)-6-methyl-1H-benzimidazole | Condensation / Cyclization |

This table illustrates a proposed synthetic route to benzimidazole derivatives, highlighting the role of this compound as a precursor.

Quinoxalines: These heterocycles consist of a benzene ring fused to a pyrazine ring. Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. researchgate.netresearchgate.net The same 4-(benzyloxy)-3-methylbenzene-1,2-diamine intermediate prepared for benzimidazole synthesis can be utilized here. Reacting this diamine with a 1,2-dicarbonyl compound under acidic or thermal conditions directly yields the corresponding substituted quinoxaline. researchgate.net

Thiazolidinones: 4-Thiazolidinones are synthesized via the cyclocondensation of a Schiff base with a mercaptoalkanoic acid, most commonly thioglycolic acid. hakon-art.comresearchgate.netresearchgate.net this compound can be readily converted into the necessary Schiff base intermediate by condensation with a wide range of aromatic or aliphatic aldehydes. edu.krd This reaction is typically catalyzed by a small amount of acid. The resulting imine (Schiff base) is then reacted with thioglycolic acid, often in a solvent like benzene or toluene with azeotropic removal of water, to furnish the 4-thiazolidinone ring. researchgate.netresearchgate.net

Pyrroles: The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, such as this compound, often under mild acidic conditions. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction provides direct access to N-substituted pyrroles.

Pyrimidines: The Biginelli reaction is a well-known multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. researchgate.netresearchgate.net While this compound does not directly participate as one of the three core components, it can be used as a precursor to synthesize a substituted aldehyde. This aldehyde can then be used in the Biginelli reaction to incorporate the benzyloxy-methylphenyl moiety into the final pyrimidine structure.

Tetrazoles: 1-Substituted tetrazoles can be synthesized in a one-pot, three-component reaction from a primary amine, triethyl orthoformate, and sodium azide. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This method is directly applicable to this compound, providing a convenient route to tetrazole derivatives bearing the substituted aniline backbone. The reaction is often catalyzed by acids like ytterbium triflate. organic-chemistry.org

Precursor in Complex Organic Synthesis

Beyond its utility in forming fundamental heterocyclic systems, this compound serves as a key precursor in the multi-step synthesis of complex, high-value molecules, including active pharmaceutical ingredients.

A significant application of aniline derivatives with a similar substitution pattern is in the synthesis of Tucatinib, a targeted therapy for HER2-positive breast cancer. A crucial intermediate in the industrial synthesis of Tucatinib is 4-( prepchem.comwikipedia.orgnih.govtriazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. patsnap.comresearchgate.net

In this context, the benzyl (B1604629) group in this compound can be viewed as a protecting group for the phenolic hydroxyl. A key synthetic transformation would involve the removal of the benzyl group to unmask the phenol (B47542). This deprotection is commonly achieved through catalytic hydrogenolysis (using H₂ gas and a palladium catalyst), which cleaves the benzyl ether bond to yield 4-amino-2-methylphenol.

This deprotected intermediate, 4-amino-2-methylphenol, can then undergo an etherification reaction with a suitable heterocyclic partner, such as 7-chloro- prepchem.comwikipedia.orgnih.govtriazolo[1,5-a]pyridine, to form the advanced Tucatinib intermediate. This ether-forming step is often accomplished using methods like the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol. wikipedia.org This strategic use of a protected aniline allows for the sequential and controlled construction of the complex Tucatinib molecule.

Utilization in the Synthesis of Unnatural Amino Acids and Peptide-Based Therapeutics

Unnatural amino acids (UAAs) are crucial components in modern drug discovery, offering pathways to develop peptide-based therapeutics with improved stability, potency, and target selectivity. sigmaaldrich.commerckmillipore.com this compound serves as a valuable precursor for the synthesis of complex UAAs that function as modified analogues of natural amino acids like tyrosine. A structurally similar compound, 4-(benzyloxy)-2-methylaniline, is known to mimic the tyrosine side chain, enabling it to be used as a targeting molecule for proteins that recognize this motif. biosynth.com

The structure of this compound is essentially that of a tyrosine analogue where the phenolic hydroxyl group is protected by a benzyl group, and the aromatic ring is further substituted with a methyl group. The benzyloxy group is a common protecting group in peptide synthesis, preventing unwanted side reactions at the hydroxyl functionality. By incorporating this aniline derivative, chemists can construct novel amino acid building blocks. These building blocks can then be integrated into peptide chains to create peptidomimetics with tailored properties, such as enhanced resistance to enzymatic degradation or altered conformational structures for improved receptor binding. sigmaaldrich.comnih.gov The synthesis of such UAAs represents a key strategy in expanding the chemical diversity of peptides for therapeutic applications. researchgate.neteur.nl

Application in Agrochemical Precursor Synthesis

The general synthetic utility of anilines in this field suggests that this compound can be derivatized through reactions such as N-alkylation, acylation, and electrophilic aromatic substitution to produce more complex molecules with potential biological activity. nih.govncert.nic.in These derivatives could be screened for efficacy as plant growth regulators, insecticides, or other crop protection agents. The specific substitution pattern on the aromatic ring can be fine-tuned to optimize the biological activity and environmental profile of the final agrochemical product.

Design and Synthesis of Functional Materials Precursors

Azo Dye Synthesis and Chromophoric Systems

Azo dyes constitute the largest and most versatile class of synthetic colorants, widely used in the textile, printing, and food industries. nih.gov The synthesis of azo dyes is a classic two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. cuhk.edu.hknih.gov

This compound, as a primary aromatic amine, is an ideal candidate to serve as the diazo component in this synthesis. The process begins with the reaction of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a stable diazonium salt. This salt then acts as an electrophile and reacts with a coupling component, such as a phenol or another aniline, to form the characteristic azo (-N=N-) linkage that defines the chromophore. nih.govunb.ca

The substituents on the this compound ring play a crucial role in determining the final color of the dye. Both the benzyloxy and methyl groups are electron-donating, which tends to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., oranges, reds) compared to dyes derived from unsubstituted aniline.

Table 1: Hypothetical Azo Dye Synthesis using this compound

| Diazo Component | Coupling Component | Resulting Azo Dye Structure (Example) |

|---|---|---|

| This compound | Naphthalen-2-ol | A complex structure with an extended conjugated system, likely yielding a deep red or purple color. |

Building Blocks for Polymeric and Oligomeric Structures (e.g., Polybenzoxazines)

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and molecular design flexibility. mdpi.commetu.edu.tr The monomers for these polymers are synthesized through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. nih.gov

This compound can be utilized as the amine component in the synthesis of benzoxazine monomers. When reacted with a suitable phenol (e.g., Bisphenol-A or even a simple phenol) and formaldehyde, it forms a benzoxazine ring structure. This monomer can then undergo thermal ring-opening polymerization to produce a cross-linked polybenzoxazine network. metu.edu.trnih.gov

The inclusion of the bulky benzyloxy group from the this compound precursor can significantly influence the properties of the resulting polymer. It may enhance solubility of the monomer, lower the curing temperature, and affect the final polymer's glass transition temperature and mechanical strength. This molecular-level design allows for the creation of advanced materials tailored for specific applications, such as composites and coatings. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationships in Derivatization

Impact of Electronic and Steric Properties on Reaction Outcomes

The reactivity of this compound in derivatization reactions is governed by the interplay of electronic and steric effects of its substituents. unilag.edu.ng The amine (-NH₂), benzyloxy (-OCH₂Ph), and methyl (-CH₃) groups all influence the outcomes of chemical transformations.

Electronic Effects: All three substituents are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. byjus.com The lone pair of electrons on the nitrogen of the amine group and the oxygen of the benzyloxy group are delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. byjus.comquora.com This makes the molecule highly reactive towards electrophiles. The reaction rate is generally increased by electron-donating groups. nih.gov

Steric Effects: The benzyloxy group is sterically demanding due to its size. This steric hindrance can play a critical role in directing the regioselectivity of reactions. While electronic effects strongly favor substitution at positions 2, 5, and 6, the bulky benzyloxy group at position 4 and the methyl group at position 3 can hinder the approach of reactants to the adjacent positions (2 and 5). Consequently, electrophilic attack might be preferentially directed to position 6, the least sterically hindered activated position. This control over reaction outcomes is a key aspect of its utility as a synthetic building block. unilag.edu.ng

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -NH₂ | 1 | Strong electron-donating (activating), ortho/para directing | Moderate | Greatly increases ring reactivity; acts as a nucleophile. |

| -CH₃ | 3 | Weak electron-donating (activating), ortho/para directing | Moderate | Increases ring reactivity; provides some steric hindrance. |

Regioselectivity and Stereoselectivity in Derivative Formation

The predictability of chemical reactions involving this compound is largely dictated by the principles of regioselectivity and stereoselectivity. These concepts determine the spatial orientation of new chemical bonds, and a thorough understanding of them is paramount for the targeted synthesis of specific isomers.

Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring of this compound is rendered highly reactive towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amine (-NH₂), the benzyloxy group (-OCH₂Ph), and the methyl group (-CH₃). All three of these substituents are classified as ortho, para-directors, meaning they activate the positions on the aromatic ring that are adjacent (ortho) and opposite (para) to them.

The directing influence of these groups follows a general hierarchy based on their activation strength: -NH₂ > -OR > -Alkyl. In the case of this compound, the amino group at position 1 and the benzyloxy group at position 4 are the most powerful activating groups. The positions ortho to the amino group are 2 and 6, while the position para to it is occupied by the benzyloxy group. The positions ortho to the benzyloxy group are 3 and 5, with the para position being occupied by the amino group. The methyl group at position 3 further weakly activates its ortho (2 and 4) and para (6) positions.

The cumulative effect of these directing influences results in a high electron density at positions 2, 5, and 6 of the aniline ring. However, steric hindrance also plays a significant role in determining the final product distribution.

| Position | Activating Groups | Deactivating Groups | Steric Hindrance | Predicted Reactivity |

| 2 | Ortho to -NH₂, Ortho to -CH₃ | None | Moderate (from -NH₂ and -CH₃) | Highly Favorable |

| 5 | Ortho to -OCH₂Ph | None | Low | Favorable |

| 6 | Ortho to -NH₂, Para to -CH₃ | None | Low (from -NH₂) | Highly Favorable |

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Based on this analysis, electrophilic attack is most likely to occur at positions 2 and 6, which are strongly activated by the powerful amino group and also influenced by the methyl group. Position 5 is also activated, primarily by the benzyloxy group. The precise ratio of isomers formed in a given reaction would depend on the specific electrophile and the reaction conditions, with larger electrophiles favoring the less sterically hindered positions. For instance, in reactions like halogenation or nitration, a mixture of isomers substituted at these activated positions would be anticipated.

Stereoselectivity in Derivative Formation

While this compound itself is an achiral molecule, it can be employed as a precursor in the synthesis of chiral molecules. The introduction of a stereocenter can be achieved through various asymmetric synthesis strategies.

One common approach involves the reaction of the amine functionality with a chiral auxiliary. This auxiliary temporarily introduces a chiral element to the molecule, which can then direct subsequent reactions to occur in a stereoselective manner, favoring the formation of one enantiomer or diastereomer over another. After the desired stereocenter is established, the chiral auxiliary can be removed.

Another strategy involves the use of chiral catalysts in reactions involving this compound. For example, a stereoselective reduction of an imine formed from this aniline, or a chiral metal-catalyzed cross-coupling reaction, could lead to the formation of an enantiomerically enriched product.

While specific documented examples of stereoselective reactions starting directly from this compound are not prevalent in readily accessible literature, the fundamental principles of asymmetric synthesis are applicable. For instance, the formation of chiral quinazolinones, which can possess biological activity, sometimes involves precursors derived from substituted anilines. beilstein-journals.org The synthesis of such complex chiral structures often relies on controlling the stereochemistry at one or more steps, potentially involving a derivative of this compound. The development of such synthetic routes is an active area of research, particularly in medicinal chemistry where the specific three-dimensional arrangement of atoms is crucial for therapeutic efficacy.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in 4-(Benzyloxy)-3-methylaniline.

1D NMR (¹H, ¹³C, DEPT) for Comprehensive Structural Assignment

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, a singlet for the methyl group, a singlet for the benzylic methylene protons, and a broad signal for the amine (-NH₂) protons.

¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show signals for the methyl carbon, the benzylic methylene carbon, and the distinct aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and benzyloxy groups and the weak donating effect of the methyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-90 and DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups.

DEPT-90: Would only show signals for CH carbons (methine groups), which in this case would be the aromatic carbons directly bonded to a hydrogen atom.

DEPT-135: Would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in DEPT spectra. This would allow for the definitive identification of the methyl group (positive), the benzylic methylene group (negative), and the aromatic CH groups (positive).

Expected 1D NMR Data Summary (Hypothetical)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| C-CH₃ | Singlet | ~15-25 | Positive |

| Ar-H | Multiplets/Singlets (6.5-7.5) | ~110-160 | Positive |

| O-CH₂-Ph | Singlet | ~65-75 | Negative |

| Ar-NH₂ | Broad Singlet | N/A | N/A |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is useful for confirming stereochemistry and spatial arrangements. For this molecule, NOESY could show correlations between the benzylic protons and the protons on the adjacent aromatic ring, confirming their proximity.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound. For this compound (C₁₄H₁₅NO), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

In tandem mass spectrometry, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the molecule's structure and bond strengths. A primary fragmentation pathway for this compound would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium ion (m/z 91) and a corresponding methyl-hydroxyaniline radical cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities